molecular formula C17H16ClNO B1293316 3-Azetidinomethyl-3'-chlorobenzophenone CAS No. 898771-61-4

3-Azetidinomethyl-3'-chlorobenzophenone

Cat. No.: B1293316
CAS No.: 898771-61-4
M. Wt: 285.8 g/mol
InChI Key: MXWUAKMNZYLRAH-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-3'-chlorobenzophenone (CAS: 898771-61-4) is a benzophenone derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via a methyl group at the 3-position of one benzene ring and a chlorine substituent at the 3'-position of the second benzene ring. Its molecular formula is C₁₇H₁₆ClNO, with a molecular weight of 285.77 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of heterocyclic compounds .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWUAKMNZYLRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643252
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-61-4
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-3’-chlorobenzophenone typically involves the reaction of 3-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Azetidinomethyl-3’-chlorobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-3’-chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3-Azetidinomethyl-3’-chlorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-3’-chlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and benzophenone moiety allow the compound to bind to specific sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
3-Azetidinomethyl-3'-chlorobenzophenone Azetidinomethyl (3), Cl (3') C₁₇H₁₆ClNO 285.77 Azetidine ring enhances steric bulk; potential bioactivity via nitrogen interaction .
3-Amino-4'-chlorobenzophenone NH₂ (3), Cl (4') C₁₃H₁₀ClNO 231.68 Amino group enables Schiff base formation; antimicrobial applications reported .
2-Chloro-4'-fluorobenzophenone Cl (2), F (4') C₁₃H₈ClFO 234.65 Fluorine increases electronegativity; used in materials science .
3-Bromo-3'-chlorobenzophenone Br (3), Cl (3') C₁₃H₈BrClO 297.56 Bromo and chloro groups facilitate cross-coupling reactions .
2-Amino-5-chlorobenzophenone NH₂ (2), Cl (5') C₁₃H₁₀ClNO 231.68 Precursor for Schiff bases with anticonvulsant and antimicrobial activity .

Physicochemical Properties

  • 2-Chloro-4'-fluorobenzophenone: 60–62°C . 3-Bromo-3'-chlorobenzophenone: Likely higher due to bromine's polarizability .
  • Solubility: Azetidinomethyl derivatives may exhibit improved solubility in polar solvents due to the nitrogen heterocycle, unlike halogenated analogs .

Biological Activity

3-Azetidinomethyl-3'-chlorobenzophenone is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and potential applications based on diverse research findings.

Overview of the Compound

  • Chemical Formula : C17H15ClN2O
  • Molecular Weight : 303.8 g/mol
  • Structural Characteristics : The compound features a benzophenone core substituted with an azetidine group and a chlorine atom, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzophenone with azetidine in the presence of a suitable base. Common solvents used include dichloromethane or toluene, with the reaction conducted at elevated temperatures to optimize yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

  • Binding Affinity : The azetidine ring enables the compound to fit into active sites of proteins, potentially modulating their activity.
  • Biochemical Pathways : Interactions may influence various pathways such as signal transduction and metabolic processes, leading to diverse biological effects.

Biological Effects

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of inflammatory cytokines
Enzyme ModulationInteraction with specific enzymes

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that this compound could suppress the production of pro-inflammatory cytokines in macrophages. This suggests its utility in developing treatments for chronic inflammatory conditions.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities and mechanisms underlying the effects of this compound. Potential areas for exploration include:

  • In Vivo Studies : Investigating the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : Synthesizing derivatives to enhance potency and selectivity against specific targets.
  • Clinical Applications : Exploring its use in combination therapies for cancer treatment or as an anti-inflammatory agent.

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